![molecular formula C13H14Br2O4 B2980509 (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid CAS No. 937599-25-2](/img/structure/B2980509.png)
(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid, also known as DIBMA, is a synthetic compound that has been widely used in scientific research. This molecule is a member of the stilbene family and has been studied for its potential biological and pharmacological properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is not yet fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. Additionally, (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one limitation of using (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid. One potential area of research is the development of new cancer treatments based on the pharmacological properties of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid and its potential applications in other areas of medicine and biology.
Synthesis Methods
The synthesis of (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid can be achieved through a series of chemical reactions. One common method involves the reaction of 2,3-dibromo-4-isopropoxy-5-methoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding diethyl ester. This intermediate is then subjected to a decarboxylation reaction to produce (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid.
Scientific Research Applications
(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid has been extensively studied for its potential biological and pharmacological properties. It has been shown to possess anti-inflammatory, antitumor, and antioxidant activities. (2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(2,3-dibromo-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O4/c1-7(2)19-13-9(18-3)6-8(4-5-10(16)17)11(14)12(13)15/h4-7H,1-3H3,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXTUZONNKEAPN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C(=C1Br)Br)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dibromo-4-isopropoxy-5-methoxyphenyl)acrylic acid |
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